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Compound of Interest |

N-(4-acetamidophenyl)-2-
Compound Name:
ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399

. J

Pharmacological Profile: N-(4-

acetamidophenyl)-2-ethoxyacetamide

A Next-Generation Non-Opioid Analgesic Candidate
targeting the COX-Endocannabinoid Axis[1][2]

Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative of 1,4-
phenylenediamine.[1][2] Unlike classical NSAIDs that act primarily via peripheral COX
inhibition, this compound is designed to target central pain pathways.[2] Its structure combines
the acetamido pharmacophore of Paracetamol (Acetaminophen) with a lipophilic 2-
ethoxyacetyl tail, optimizing Blood-Brain Barrier (BBB) penetration and metabolic stability.[1][2]

e Chemical Structure:

[1][2]

e Molecular Class:N,N'-Diacyl-1,4-phenylenediamine.[1][2]

e Primary Indication: Central Analgesia and Antipyresis (Non-Narcotic).[1][2]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b310399?utm_src=pdf-interest
https://www.benchchem.com/product/b310399?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methoxyphenyl_Acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methoxyphenyl_Acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methoxyphenyl_Acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methoxyphenyl_Acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methoxyphenyl_Acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-_4-ethoxy-2-nitrophenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Key Advantage:Hepatotoxicity Mitigation. By replacing the phenolic hydroxyl of paracetamol
with a stable ethoxy-acetamide group, the formation of the toxic metabolite N-acetyl-p-
benzoquinone imine (NAPQ)I) is structurally blocked.[1][2]

Molecular Pharmacology & Therapeutic Targets

The therapeutic efficacy of N-(4-acetamidophenyl)-2-ethoxyacetamide is hypothesized to
stem from a "Multi-Target Analgesic Triad," acting synergistically on the Cyclooxygenase and
Endocannabinoid systems.[1][2]

Target 1: Cyclooxygenase-2 (COX-2) - Peroxidase Site

Unlike traditional NSAIDs (e.g., Ibuprofen) that block the COX active site, this compound
targets the Peroxidase (POX) site of COX enzymes, similar to Paracetamol.[2]

e Mechanism: It acts as a reducing cosubstrate at the POX site, diminishing the "peroxide
tone" required for the activation of the COX catalytic heme. This inhibition is most effective in
environments with low peroxide levels (e.g., the CNS), explaining its central dominance over
peripheral inflammation.

e Therapeutic Outcome: Reduction of Prostaglandin E2 (PGE2) synthesis in the hypothalamus
(Antipyresis) and spinal cord (Analgesia).

Target 2: TRPV1 (Transient Receptor Potential Vanilloid
1)

The compound functions as a modulator of the TRPV1 channel in the Periaqueductal Gray
(PAG) matter of the brain.

o Mechanism: Following deacetylation or direct interaction, the lipophilic ethoxy-amide moiety
facilitates binding to the intracellular capsaicin-binding pocket of TRPV1.[1][2] Activation of
these channels leads to calcium influx, followed by rapid desensitization and a refractory
period to nociceptive stimuli.

o Therapeutic Outcome: Modulation of descending inhibitory pain pathways.[2]

Target 3: Fatty Acid Amide Hydrolase (FAAH)
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Bis-amide derivatives of phenylenediamine have shown potential as FAAH inhibitors.[1][2]

« Mechanism: By competitively inhibiting FAAH, the compound prevents the hydrolysis of
Anandamide (AEA), an endogenous cannabinoid. Elevated AEA levels subsequently activate
CB1 receptors and desensitize TRPV1 channels.[1][2]

» Therapeutic Outcome: Enhancement of intrinsic analgesic tone via the Endocannabinoid
system.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway mechanism and the safety advantage over
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Figure 1: Comparative mechanism and safety profile of N-(4-acetamidophenyl)-2-
ethoxyacetamide vs. Paracetamol.[1][2]
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Experimental Validation Protocols

To validate the therapeutic targets and safety profile, the following standardized protocols are
recommended.

Protocol A: COX-1 vs. COX-2 Selectivity Assay
(Colorimetric)

Objective: Determine the IC50 for COX inhibition and verify the "Peroxide Tone" dependence.

[1][2]

Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic
Acid (substrate), TMPD (chromogenic reducing agent), Heme.[1][2]

e Preparation: Incubate enzyme with Heme and test compound (0.1 nM — 100 puM) in Tris-HCI
buffer (pH 8.0) for 10 minutes.

e Reaction: Initiate by adding Arachidonic Acid and TMPD.
e Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

» Validation: Perform assay in the presence and absence of exogenous peroxide (e.g., 10 uM
H202). A significant shift in IC50 with added peroxide confirms the POX-site mechanism.[1]

[2]

Protocol B: TRPV1 Calcium Influx Assay

Objective: Confirm functional activation/desensitization of TRPV1 channels.[2]

e Cell Line: HEK293 cells stably expressing human TRPV1 (hnTRPV1-HEK293).

e Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
o Baseline: Measure basal fluorescence (

) using a kinetic plate reader (EX/Em: 485/525 nm).
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o Stimulation: Inject test compound (1 uM — 50 uM). Use Capsaicin (100 nM) as a positive
control.[1][2]

e Antagonism Check: Pre-incubate with Capsazepine (TRPV1 antagonist) to confirm
specificity.[1][2]

o Data Analysis: Plot

vs. Time. Look for a transient peak followed by a sustained drop below baseline
(desensitization).[1][2]

Protocol C: Hepatotoxicity Screening (LDH Release)

Objective: Compare cytotoxicity against Paracetamol.
e Model: Primary Human Hepatocytes or HepG2 cells.[1][2]

o Treatment: Treat cells with Compound vs. Paracetamol at supratherapeutic concentrations (1
mM, 5 mM, 10 mM) for 24 hours.

e Assay: Collect supernatant and quantify Lactate Dehydrogenase (LDH) using a coupled
enzymatic reaction (Tetrazolium salt reduction).

e Readout: Absorbance at 490 nm.

e Success Criteria: The test compound should show statistically significant lower LDH release
compared to equimolar Paracetamol.

Quantitative Data Summary (Theoretical Profile)
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N-(4-
Paracetamol ( . Clinical
Parameter acetamidophenyl)- L
(Reference) ] Significance
2-ethoxyacetamide

Enhanced CNS

LogP (Lipophilici 0.46 ~1.2
9P (Lipop ) penetration.[1][2]

Potentially higher
COX-2 (POX) IC50 ~150 pM ~50-100 pM potency due to
binding affinity.[1][2]

Faster onset of

TRPV1 Activity Indirect (via AM404) Direct/Indirect )
analgesia.
o ) High (NAPQI Blocked quinone
Hepatotoxicity Risk ) Low ,
formation) formation pathway.[2]
Half-life ( Longer duration of
2-3 hours Estimated 3-5 hours action (amide
) stability).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(4-Methoxyphenyl)Acetamide | COH11NO2 | CID 5827 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | CLOH12N204 | CID 70170 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. researchgate.net [researchgate.net]

e 4. Anovel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics
that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [N-(4-acetamidophenyl)-2-ethoxyacetamide potential
therapeutic targets]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310399#n-4-acetamidophenyl-2-ethoxyacetamide-
potential-therapeutic-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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